3-(4-Chloro-3-hydroxyphenyl)propanoic acid
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Overview
Description
3-(4-Chloro-3-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of phenylpropanoic acid, characterized by the presence of a chlorine atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with acrylonitrile to form 4-chloro-3-hydroxyphenylacetonitrile, which is then hydrolyzed to yield the desired product . Another method involves the Perkin reaction, where 4-chlorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-chloro-3-hydroxycinnamic acid, which is subsequently hydrogenated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-hydroxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-hydroxybenzoic acid or 4-chloro-3-hydroxybenzaldehyde.
Reduction: 3-(4-Chloro-3-hydroxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the proliferation of cancer cells by targeting heat shock proteins and inducing apoptosis . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and upregulate antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid): A naturally occurring phenolic compound with similar structural features but lacking the chlorine atom.
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: A chlorinated derivative with additional chlorine atoms on the phenyl ring.
Uniqueness
3-(4-Chloro-3-hydroxyphenyl)propanoic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |
InChI Key |
ZAZSRZKGHBEJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)Cl |
Origin of Product |
United States |
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